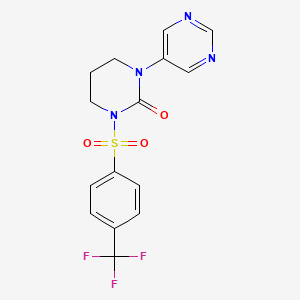
1-(Pyrimidin-5-yl)-3-((4-(trifluoromethyl)phenyl)sulfonyl)tetrahydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AMS-17 is a potent inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses. This compound has shown significant efficacy in suppressing microglia activation both in vitro and in vivo. Additionally, AMS-17 exhibits inhibitory effects on various cytokines, such as caspase-1, tumor necrosis factor-alpha, interleukin-1 beta, and inducible nitric oxide synthase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AMS-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions for AMS-17 are proprietary and not publicly disclosed. general synthetic strategies for similar compounds typically involve:
Formation of Core Structure: This step involves the construction of the core molecular framework through reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that enhance the compound’s activity, stability, or solubility. This may involve reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of AMS-17 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency and purity of the final product. This may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Automated Purification Systems: For large-scale purification.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
AMS-17 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学研究应用
AMS-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and related pathways.
Biology: Investigated for its effects on microglia activation and cytokine production.
Medicine: Potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and autoimmune conditions.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research.
作用机制
AMS-17 exerts its effects by inhibiting the NLRP3 inflammasome, a key regulator of the inflammatory response. The compound binds to the NLRP3 protein, preventing its activation and subsequent formation of the inflammasome complex. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as caspase-1, tumor necrosis factor-alpha, and interleukin-1 beta .
相似化合物的比较
Similar Compounds
MCC950: Another potent NLRP3 inhibitor with similar anti-inflammatory properties.
CY-09: A small molecule inhibitor of NLRP3 with distinct structural features.
OLT1177: An orally active NLRP3 inhibitor with demonstrated efficacy in preclinical models.
Uniqueness of AMS-17
AMS-17 is unique due to its strong inhibitory effects on microglia activation and its ability to suppress multiple cytokines simultaneously. This broad-spectrum activity makes it a valuable tool in studying inflammatory pathways and developing new therapeutic strategies.
属性
分子式 |
C15H13F3N4O3S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
1-pyrimidin-5-yl-3-[4-(trifluoromethyl)phenyl]sulfonyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C15H13F3N4O3S/c16-15(17,18)11-2-4-13(5-3-11)26(24,25)22-7-1-6-21(14(22)23)12-8-19-10-20-9-12/h2-5,8-10H,1,6-7H2 |
InChI 键 |
SNZNLNYLUJNKLC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CN=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


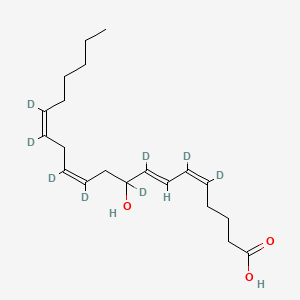
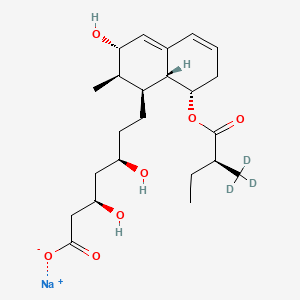
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)
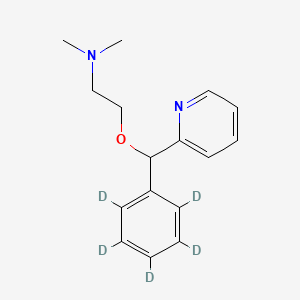
![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)
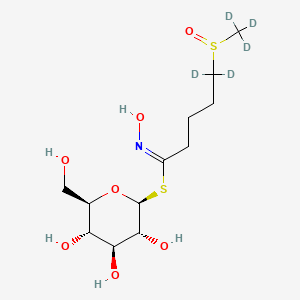
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
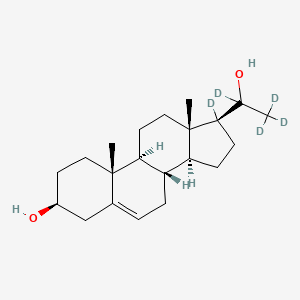

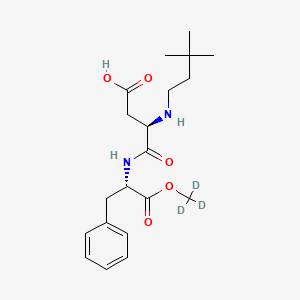
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
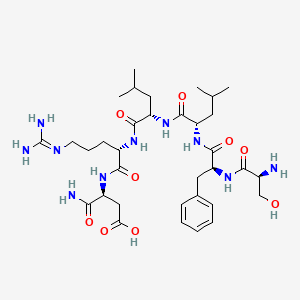
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
